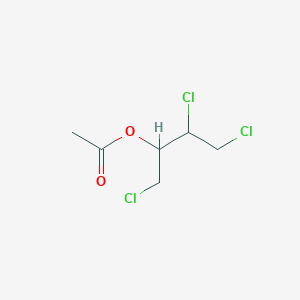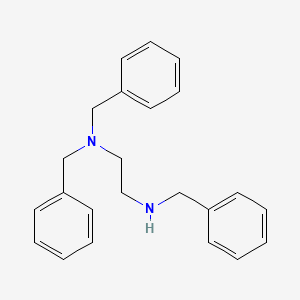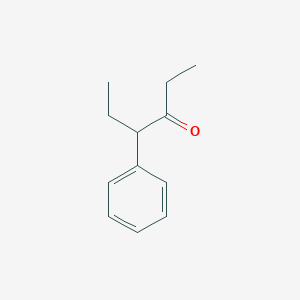
1,3,4-Trichlorobutan-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4-Trichlorobutan-2-yl acetate is a chemical compound with the molecular formula C6H9Cl3O2 It is an organic compound that belongs to the class of chlorinated acetates
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Trichlorobutan-2-yl acetate typically involves the chlorination of butan-2-yl acetate. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 1, 3, and 4 positions. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the process. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
1,3,4-Trichlorobutan-2-yl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form less chlorinated derivatives or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted acetates, amines, or thiol derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or partially dechlorinated compounds.
科学研究应用
1,3,4-Trichlorobutan-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for creating more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 1,3,4-Trichlorobutan-2-yl acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity. The exact pathways and targets involved depend on the specific context and application of the compound.
相似化合物的比较
Similar Compounds
1,2,3-Trichlorobutan-2-yl acetate: Similar in structure but with different chlorination positions, leading to distinct chemical properties and reactivity.
1,3,4-Trichlorobutan-2-ol: The alcohol derivative of 1,3,4-Trichlorobutan-2-yl acetate, with different reactivity and applications.
1,3-Dichlorobutan-2-yl acetate:
Uniqueness
This compound is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other chlorinated acetates and related compounds.
属性
CAS 编号 |
35128-49-5 |
|---|---|
分子式 |
C6H9Cl3O2 |
分子量 |
219.5 g/mol |
IUPAC 名称 |
1,3,4-trichlorobutan-2-yl acetate |
InChI |
InChI=1S/C6H9Cl3O2/c1-4(10)11-6(3-8)5(9)2-7/h5-6H,2-3H2,1H3 |
InChI 键 |
CBGPTBHKLSQXGN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC(CCl)C(CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11964646.png)
![[Bis(dodecyloxy)phosphoryl]amine](/img/structure/B11964651.png)

![(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11964658.png)

![2-{[5-(biphenyl-4-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11964693.png)



![2-[4-(4-chlorophenyl)-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-phenox yphenyl)acetamide](/img/structure/B11964709.png)

